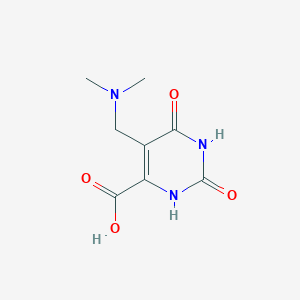

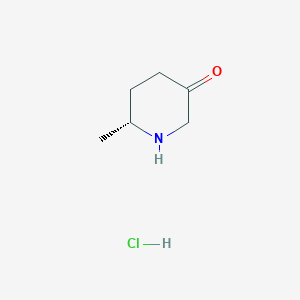

(6R)-6-methylpiperidin-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6R)-5,6,7,8-tetrahydro-L-Biopterin (hydrochloride)” is a cofactor that, in the presence of enzyme site iron, binds to phenylalanine hydroxylase, tryptophan or tyrosine hydroxylase, and nitric oxide synthase (NOS), to facilitate the production of aromatic amino acids, neurotransmitters, and nitric oxide .

Synthesis Analysis

A process for the preparation of (2R,6R)-hydroxynorketamine is provided. The process requires no chromatography purification and affords the (2R,6R)-hydroxynorketamine in eight steps .

Chemical Reactions Analysis

Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites .

Physical And Chemical Properties Analysis

Metformin hydrochloride is widely used to treat diabetes mellitus. This review presents its physical and chemical properties and discusses methods of analysis that allow a quality assessment of metformin hydrochloride both as an individual drug and in combination with other antidiabetic medicines .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Mannich Bases Derived from 3-Pipecoline, 4-Pipecoline, and 2,6-Dimethylmorpholine: The hydrochlorides of Mannich bases prepared in this study, involving 3-methylpiperidine and other related compounds, were tested for their solubilities in different solutions (Sun, 1962).

Biological and Pharmacological Applications

- Ganglionic Blocking Action: Methylpiperidines, including compounds like 2-methylpiperidine, demonstrated ganglionic blocking properties, suggesting potential implications in neuropharmacology (Vidal-Beretervide et al., 1966).

- Antioxidant and Antimicrobial Potential: 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, synthesized through a Mannich reaction involving methylpiperidine derivatives, showed promising antioxidant and antimicrobial activities (Harini et al., 2014).

- Neurotropic Properties: New derivatives of 1-methylpiperidine were found to exhibit local anesthetic and antihypoxic actions, highlighting their potential in neuropharmacological applications (Kurbat et al., 1992).

Synthesis and Structural Analysis

- Enantioselective Synthesis: The stereoselective synthesis of insecticidal piperidine alkaloids starting from d-alanine, which involves methylpiperidines, was reported, underlining the importance of these compounds in synthetic organic chemistry (Nakatani et al., 2006).

- Cocrystals and NMR Study: Studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride and related derivatives provided insights into their structural properties, useful in material science and molecular engineering (Dega-Szafran et al., 2006).

Miscellaneous Applications

- Anticonvulsant and Neurotoxicity Evaluation: Novel compounds synthesized from kojic acid or allomaltol with piperidine derivatives, including methylpiperidines, exhibited anticonvulsant activities, suggesting their use in epilepsy treatment (Aytemir & Çalış, 2010).

Mécanisme D'action

Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed. The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by ketamine are mechanisms that are still being elucidated .

Safety and Hazards

Orientations Futures

In this article, the author reviews the mechanisms of the antidepressant actions of the enantiomers of ketamine and its metabolites, (S)-norketamine and (2R,6R)-hydroxynorketamine (HNK) and discusses the role of the brain-gut-microbiota axis and brain-spleen axis in stress-related psychiatric disorders, such as depression .

Propriétés

IUPAC Name |

(6R)-6-methylpiperidin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFMRQAUOAAUHP-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-6-methylpiperidin-3-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)

![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2632649.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)